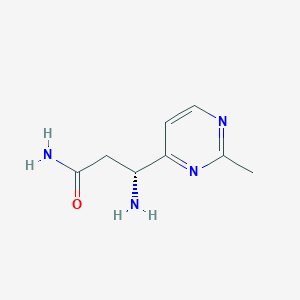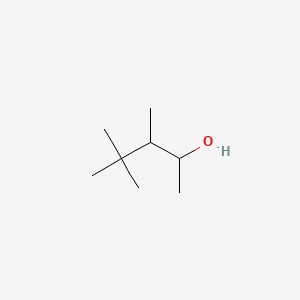
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is a chemical compound with a unique structure that includes an amino group and a pyrimidinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide typically involves the reaction of 2-methylpyrimidine with a suitable amine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrimidinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and pyrimidinyl group play crucial roles in binding to target molecules, influencing biological processes, and exerting its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-amino-3-(2-methylpyridin-4-yl)propanamide
- (3R)-3-amino-3-(2-ethylpyrimidin-4-yl)propanamide
- (3R)-3-amino-3-(2-methylpyrimidin-5-yl)propanamide
Uniqueness
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H12N4O |
|---|---|
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(2-methylpyrimidin-4-yl)propanamide |
InChI |
InChI=1S/C8H12N4O/c1-5-11-3-2-7(12-5)6(9)4-8(10)13/h2-3,6H,4,9H2,1H3,(H2,10,13)/t6-/m1/s1 |
Clé InChI |
SDYNZERQHTZKCW-ZCFIWIBFSA-N |
SMILES isomérique |
CC1=NC=CC(=N1)[C@@H](CC(=O)N)N |
SMILES canonique |
CC1=NC=CC(=N1)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)

![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)



![(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)

